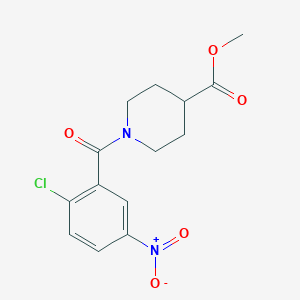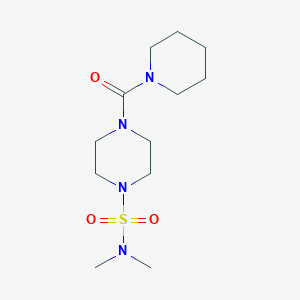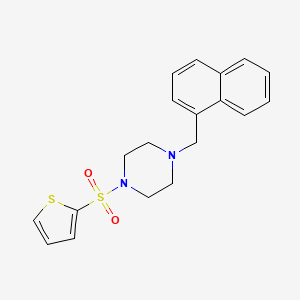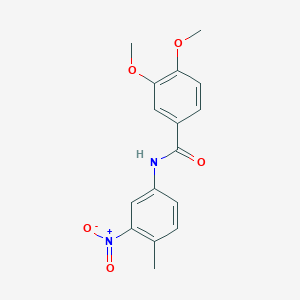
methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate, also known as NPC1161B, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including improved cognitive function, increased memory retention, and reduced inflammation in the brain. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool for researchers studying the role of these enzymes in various neurological disorders. However, one of the limitations of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, particularly those that involve the breakdown of acetylcholine. Another potential direction is in the development of new tools for studying the role of acetylcholinesterase and butyrylcholinesterase in various biological processes. Additionally, further research is needed to explore the potential applications of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate in other fields, including agricultural chemistry and environmental science.
Conclusion:
In conclusion, methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for researchers studying the role of these enzymes in various neurological disorders. Further research is needed to explore its potential applications in other fields and to develop new drugs and tools based on its unique properties.
Synthesemethoden
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine and subsequent esterification with methyl chloroformate. The resulting compound is then subjected to hydrogenation in the presence of a palladium catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors.
Eigenschaften
IUPAC Name |
methyl 1-(2-chloro-5-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-8-10(17(20)21)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWYDPRKRKCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-chloro-5-nitrophenyl)carbonyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)





![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)